3-Chloroisoquinolin-6-amine 3-Chloroisoquinolin-6-amine
Brand Name: Vulcanchem
CAS No.: 1374652-51-3
VCID: VC3104123
InChI: InChI=1S/C9H7ClN2/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H,11H2
SMILES: C1=CC2=CN=C(C=C2C=C1N)Cl
Molecular Formula: C9H7ClN2
Molecular Weight: 178.62 g/mol

3-Chloroisoquinolin-6-amine

CAS No.: 1374652-51-3

Cat. No.: VC3104123

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

3-Chloroisoquinolin-6-amine - 1374652-51-3

Specification

CAS No. 1374652-51-3
Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
IUPAC Name 3-chloroisoquinolin-6-amine
Standard InChI InChI=1S/C9H7ClN2/c10-9-4-7-3-8(11)2-1-6(7)5-12-9/h1-5H,11H2
Standard InChI Key KKXXUSBGVQSUCR-UHFFFAOYSA-N
SMILES C1=CC2=CN=C(C=C2C=C1N)Cl
Canonical SMILES C1=CC2=CN=C(C=C2C=C1N)Cl

Introduction

Chemical Properties and Structure

Fundamental Properties

3-Chloroisoquinolin-6-amine (CAS: 1374652-51-3) is characterized by a molecular formula of C9H7ClN2 and a molecular weight of 178.62 g/mol . The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring, forming the isoquinoline scaffold. The chlorine atom at position 3 and the amino group at position 6 create a distinctive electronic distribution and reactivity profile, differentiating it from other isoquinoline derivatives.

Physical and Chemical Characteristics

The compound typically exists as a solid at room temperature with specific physical properties outlined in Table 1 below .

Table 1: Physical and Chemical Properties of 3-Chloroisoquinolin-6-amine

PropertyValue
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
CAS Number1374652-51-3
IUPAC Name3-chloroisoquinolin-6-amine
InChI KeyKKXXUSBGVQSUCR-UHFFFAOYSA-N
Canonical SMILESC1=CC2=CN=C(C=C2C=C1N)Cl
Physical StateSolid
PubChem Compound ID74891406

The presence of the amino group confers nucleophilic properties, while the chlorine atom acts as an electron-withdrawing group, affecting the electronic distribution across the aromatic system. This combination influences the compound's reactivity in various chemical transformations, particularly in nucleophilic aromatic substitution reactions and cross-coupling chemistry .

Synthesis Methods

Synthetic Routes

Several methods have been developed for the synthesis of 3-Chloroisoquinolin-6-amine. One common approach involves starting from 1,3-dichloro-6-nitroisoquinoline, followed by selective reduction of the nitro group to an amine while maintaining the chlorine at position 3 .

A detailed synthetic pathway, as adapted from patent literature, involves the following steps :

  • Preparation of 6-nitroisoquinoline-1,3(2H,4H)-dione from 2-(carboxymethyl)-4-nitrobenzoic acid

  • Chlorination to form 1,3-dichloro-6-nitroisoquinoline

  • Selective hydrogenation of the nitro group to yield 3-Chloroisoquinolin-6-amine

Industrial Production Methods

The industrial-scale synthesis typically employs a selective hydrogenation approach described in the following procedure :

  • 1,3-Dichloro-6-nitroisoquinoline (approximately 700 g, 2.88 mol) and 10% Pd/C catalyst (45 g, 6.5% w/w) are suspended in THF (5.5 L)

  • After purging with a nitrogen/hydrogen cycle, the reaction mixture undergoes hydrogenation at 45°C under 0.6 MPa pressure for 6-8 hours

  • Once the nitro group is fully reduced to the amino group, K2CO3 (1 kg), methanol (1.5 L), and additional Pd/C catalyst are added

  • The reaction continues to completion, yielding 3-Chloroisoquinolin-6-amine

This selective hydrogenation method allows for precise control over the functional groups, maintaining the chlorine while reducing only the nitro group .

Comparative Analysis with Related Compounds

Isomeric Variants

3-Chloroisoquinolin-6-amine belongs to a family of halogenated aminoisoquinolines, each with distinct properties based on the position of functional groups. Table 2 compares this compound with several structural isomers .

Table 2: Comparison of 3-Chloroisoquinolin-6-amine with Related Isomers

Compound NameCAS NumberKey DifferencesApplications
3-Chloroisoquinolin-6-amine1374652-51-3Cl at position 3, NH2 at position 6Kinase inhibitor development, building block in medicinal chemistry
4-Chloroisoquinolin-1-amine30598-04-0Cl at position 4, NH2 at position 1Pharmaceutical intermediates, anticancer research
3-Chloroisoquinolin-5-amine58142-49-7Cl at position 3, NH2 at position 5Medicinal chemistry research, synthetic intermediates
5-Chloroisoquinolin-6-amine566943-99-5Cl at position 5, NH2 at position 6Building blocks for heterocyclic compounds
3-Chloro-N-methylisoquinolin-6-amine1374652-64-8Additional methyl on NH2 groupResearch on mechanism of action studies

The positioning of functional groups significantly impacts the electronic distribution, reactivity, and biological activity of these compounds. For instance, the 4-chloroisoquinolin-1-amine isomer exhibits different enzyme inhibition profiles compared to 3-chloroisoquinolin-6-amine due to altered binding interactions with target proteins .

Structurally Similar Derivatives

Beyond isomeric variations, structural modifications to the core scaffold produce derivatives with altered properties. Table 3 presents a selection of structurally similar compounds with their distinctive features .

Table 3: Structurally Similar Derivatives of 3-Chloroisoquinolin-6-amine

CompoundModificationImpact on Properties
3-Chloroisoquinolin-6-amineReference compoundBaseline for comparison
3-Chloro-6-methoxyisoquinolineMethoxy instead of amine at position 6Increased lipophilicity, altered hydrogen bonding pattern
6-Chloroisoquinolin-3-amineSwapped positions of Cl and NH2Different electronic distribution, altered binding profile
3-Bromoisoquinolin-6-amineBr instead of Cl at position 3Larger halogen, enhanced lipophilicity, potentially improved metabolic stability
3-Chloro-1-methylisoquinolin-6-amineAdditional methyl at position 1Steric hindrance affects binding, altered solubility profile

Applications in Research and Development

Medicinal Chemistry Applications

3-Chloroisoquinolin-6-amine serves as a valuable building block in medicinal chemistry, particularly in the development of:

  • Kinase inhibitors for treating various diseases including eye disorders like glaucoma and retinal diseases

  • Anti-inflammatory compounds targeting specific signaling pathways

  • Anticancer agents through various mechanisms including enzyme inhibition and apoptosis induction

  • Potential applications in immunomodulatory therapies, as suggested by recent research into PD-L1 internalization inducers

The compound's reactivity profile makes it particularly suitable for further functionalization through various synthetic transformations including nucleophilic substitution, Suzuki-Miyaura coupling, and other cross-coupling reactions .

Research Findings on Biological Activity

Recent studies have investigated the biological activity of 3-chloroisoquinolin-6-amine derivatives. While the parent compound itself shows moderate biological activity, certain derivatives exhibit promising properties.

Derivatives containing the 3-chloroisoquinolin-6-amine scaffold have been evaluated for:

  • Kinase inhibition profiles, with some showing significant activity against specific kinases like p70S6Kβ rather than their intended targets

  • Potential antimalarial activity, where the chlorine positioning plays a crucial role in efficacy against resistant strains

  • Anticancer properties through multiple mechanisms including reactive oxygen species (ROS) generation and interference with tubulin polymerization

  • Immunomodulatory effects, particularly in the context of PD-1/PD-L1 protein interactions

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies involving 3-chloroisoquinolin-6-amine have revealed critical insights about the importance of substituent positioning. Research findings indicate that:

  • The chlorine atom at position 3 is often crucial for activity, as demonstrated in antimalarial studies where chlorinated analogs showed superior activity compared to fluorinated or methoxylated equivalents

  • The amino group at position 6 provides a versatile handle for further functionalization, allowing for the introduction of additional pharmacophores

  • In some cases, maintaining the 3-chloroisoquinolin-6-amine core while introducing specific substituents at other positions can significantly enhance potency and target selectivity

Synthetic Utility and Chemical Reactions

Reactivity Profile

The reactivity of 3-chloroisoquinolin-6-amine is governed by the electronic effects of its functional groups. The chlorine atom at position 3 activates the heterocyclic ring toward nucleophilic aromatic substitution, while the amino group at position 6 serves as a nucleophilic center for further functionalization .

Key reaction types include:

  • Nucleophilic aromatic substitution of the chlorine atom with various nucleophiles including amines, alcohols, and thiols

  • Transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) at the chlorine position

  • Diazotization of the amino group followed by various transformations

  • N-functionalization through alkylation, acylation, or reductive amination

Applications in Heterocyclic Chemistry

In the realm of heterocyclic chemistry, 3-chloroisoquinolin-6-amine serves as a valuable intermediate for constructing more complex ring systems :

  • Formation of fused ring systems through intramolecular cyclization reactions

  • Development of hybrid heterocycles with potentially enhanced biological properties

  • Construction of macrocyclic structures incorporating the isoquinoline scaffold

  • Synthesis of dimeric or oligomeric structures through coupling reactions

These synthetic applications highlight the versatility of 3-chloroisoquinolin-6-amine as a building block in organic synthesis and medicinal chemistry.

Analytical Characterization

Spectroscopic Properties

The characterization of 3-chloroisoquinolin-6-amine typically involves various spectroscopic techniques. The compound exhibits characteristic spectral features that aid in its identification and purity assessment:

  • NMR Spectroscopy: The 1H NMR spectrum shows distinctive aromatic signals for the isoquinoline ring system, with the amine protons typically appearing as a broad singlet. The 13C NMR spectrum displays characteristic carbon shifts for the chlorine-bearing carbon and the carbon attached to the amino group .

  • Mass Spectrometry: The mass spectrum typically shows a molecular ion peak at m/z 178 with the characteristic isotope pattern for a compound containing one chlorine atom (M+2 peak approximately one-third the intensity of the molecular ion) .

  • IR Spectroscopy: The IR spectrum features characteristic bands for the primary amine (N-H stretching around 3300-3500 cm-1) and the aromatic C=C and C=N stretching vibrations .

Chromatographic Analysis

Chromatographic techniques commonly employed for the analysis of 3-chloroisoquinolin-6-amine include:

  • HPLC: Typically performed using reversed-phase columns with various mobile phase compositions depending on the specific analytical requirements

  • TLC: Often utilized for reaction monitoring and purity assessment, with visualization under UV light or through specific staining methods

  • GC-MS: Applicable for volatile derivatives, providing both separation and mass spectral data

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